molecular formula C10H9ClO2 B11790028 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

Cat. No.: B11790028
M. Wt: 196.63 g/mol
InChI Key: VFVHYBCSUWORLF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)dihydrofuran-3(2H)-one is an organic compound that features a dihydrofuran ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with dihydrofuran under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the cyclization reaction. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Common solvents include dichloromethane or toluene

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)dihydrofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can yield dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(4-chlorophenyl)furan-3(2H)-one.

    Reduction: Formation of 4-(4-chlorophenyl)dihydrofuran.

    Substitution: Formation of halogenated derivatives on the phenyl ring.

Scientific Research Applications

4-(4-Chlorophenyl)dihydrofuran-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)dihydrofuran-3(2H)-one
  • 4-(4-Methylphenyl)dihydrofuran-3(2H)-one
  • 4-(4-Nitrophenyl)dihydrofuran-3(2H)-one

Uniqueness

4-(4-Chlorophenyl)dihydrofuran-3(2H)-one is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

4-(4-chlorophenyl)oxolan-3-one

InChI

InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9H,5-6H2

InChI Key

VFVHYBCSUWORLF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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